molecular formula C8H9N3O3S B14604751 N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea CAS No. 61135-86-2

N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea

Cat. No.: B14604751
CAS No.: 61135-86-2
M. Wt: 227.24 g/mol
InChI Key: UEXFFAYLNJUFML-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea is a heterocyclic compound that contains a thiazole ring fused with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.

Properties

CAS No.

61135-86-2

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

1,3-dimethyl-1-(4-oxo-6H-furo[3,4-d][1,3]thiazol-2-yl)urea

InChI

InChI=1S/C8H9N3O3S/c1-9-7(13)11(2)8-10-5-4(15-8)3-14-6(5)12/h3H2,1-2H3,(H,9,13)

InChI Key

UEXFFAYLNJUFML-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=NC2=C(S1)COC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The thiazole and furan rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups into the thiazole or furan rings.

Scientific Research Applications

N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: It is explored for use as a pesticide or herbicide due to its biological activity.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Furan Derivatives: Compounds like furfural and furosemide contain the furan ring and have diverse applications.

Uniqueness

N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea is unique due to its fused thiazole-furan structure, which imparts distinct chemical and biological properties

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